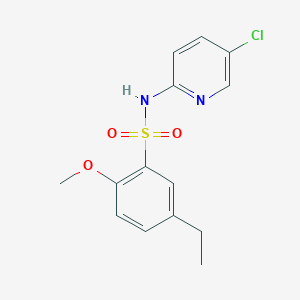
N',6-diamino-1,2,4-triazine-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-diamino-1,2,4-triazine-5-carboximidamide, commonly known as DACT, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DACT is a highly stable and water-soluble compound that has been extensively studied for its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of DACT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, DACT has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
DACT has been shown to have various biochemical and physiological effects, including the inhibition of key enzymes involved in nucleic acid synthesis and the induction of oxidative stress. In preclinical studies, DACT has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DACT is its high stability and solubility, which makes it easy to handle and use in various experimental setups. However, one of the limitations of DACT is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of DACT, including:
1. Further optimization of the synthesis method to improve the yield and purity of DACT.
2. Investigation of the mechanism of action of DACT to better understand its potential applications in various fields.
3. Development of new derivatives of DACT with improved potency and selectivity towards specific targets.
4. Clinical trials to evaluate the safety and efficacy of DACT as a potential anti-cancer agent.
5. Exploration of the potential applications of DACT in other fields, such as catalysis and energy storage.
In conclusion, N,6-diamino-1,2,4-triazine-5-carboximidamide, or DACT, is a highly stable and water-soluble compound that has gained significant attention in the scientific community due to its potential applications in various fields. DACT has been extensively studied for its unique properties and potential applications, including as a herbicide, anti-cancer agent, and building block for functional materials. Further research is needed to fully understand the potential of DACT and its derivatives in various fields.
Métodos De Síntesis
DACT can be synthesized using various methods, including the reaction of cyanuric chloride with ammonia or hydrazine. Another method involves the reaction of cyanuric chloride with guanidine or aminoguanidine in the presence of a base. The synthesis of DACT is relatively simple and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
DACT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DACT has been shown to have potent herbicidal activity against various weed species. In medicine, DACT has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. In material science, DACT has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
Propiedades
Número CAS |
19359-63-8 |
|---|---|
Fórmula molecular |
C4H7N7 |
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
N',6-diamino-1,2,4-triazine-5-carboximidamide |
InChI |
InChI=1S/C4H7N7/c5-3(10-7)2-4(6)11-9-1-8-2/h1H,7H2,(H2,5,10)(H2,6,11) |
Clave InChI |
UODSNZOKFSWRHZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC(=C(N=N1)N)/C(=N/N)/N |
SMILES |
C1=NC(=C(N=N1)N)C(=NN)N |
SMILES canónico |
C1=NC(=C(N=N1)N)C(=NN)N |
Sinónimos |
as-Triazine-5-carboxamide, 6-amino-, hydrazone (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)







